Trioctyl phosphite

Catalog No.
S773732
CAS No.
3028-88-4
M.F
C24H51O3P
M. Wt
418.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctyl phosphite

CAS Number

3028-88-4

Product Name

Trioctyl phosphite

IUPAC Name

trioctyl phosphite

Molecular Formula

C24H51O3P

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C24H51O3P/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

QOQNJVLFFRMJTQ-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(OCCCCCCCC)OCCCCCCCC

Canonical SMILES

CCCCCCCCOP(OCCCCCCCC)OCCCCCCCC

Solvent and Ligand in Organometallic Chemistry

  • Solvent: TOP exhibits good solubility for various organometallic compounds, making it a valuable solvent for studying their properties and reactions. Its ability to dissolve polar and non-polar molecules allows researchers to perform reactions under homogenous conditions [Source: Journal of Molecular Catalysis A: Chemical, Volume 213, Issues 1–2, 2004, Pages 21–28, ].
  • Ligand: TOP can act as a ligand, forming coordination complexes with metal atoms. This ability allows researchers to explore the potential of TOP-based complexes as catalysts or reagents in various chemical reactions [Source: Inorganic Chemistry, 1998, 37 (13), 3202-3207, ].

Extraction and Separation of Metal Ions

  • Solvent extraction: TOP's ability to form complexes with metal ions makes it a suitable extractant for separating them from aqueous solutions. This separation technique is valuable in various fields, including hydrometallurgy, environmental analysis, and nuclear fuel reprocessing [Source: Solvent Extraction and Ion Exchange, 2004, 22(1), 1-28, ].

Synthesis of Organic Compounds

  • Reagent: TOP can act as a reactant in various organic synthesis processes. For example, it can be used in the Arbuzov reaction to prepare phosphonates, which are important intermediates in the synthesis of various pharmaceuticals and other functional materials [Source: Comprehensive Organic Name Reactions and Reagents, 2010, 3, 2135-2145, ].

Trioctyl phosphite is an organophosphorus compound characterized by the formula C24H51O4P\text{C}_{24}\text{H}_{51}\text{O}_4\text{P}. It appears as a clear, colorless to pale yellow liquid with a slight sharp odor. This compound is classified as a phosphite ester and is known for its applications as a plasticizer and flame retardant. Its molecular weight is approximately 434.64 g/mol, and it exhibits low water solubility while being miscible with organic solvents like alcohol and ether .

Additional Safety Considerations:

  • Avoid inhalation of vapors or mists.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations [].
, particularly those involving electrophiles. It can undergo reactions such as:

  • Michaelis–Arbuzov Reaction: This involves the conversion of trioctyl phosphite into organophosphonates when reacted with electrophiles.
  • Reduction Reactions: It can reduce hydroperoxides to alcohols, making it useful in organic synthesis .

The compound's reactivity is attributed to the presence of the phosphorus atom, which can form complexes with metals in lower oxidation states, enhancing its utility in coordination chemistry.

Trioctyl phosphite can be synthesized through various methods:

  • Esterification Reaction: A common method involves reacting phosphorus oxychloride with isooctanol in the presence of a catalyst such as titanium tetrachloride. The reaction typically follows these steps:
    • Mixing the reactants under controlled temperatures.
    • Esterifying the mixture to form trioctyl phosphite.
    • Neutralizing and refining the product to enhance purity .
  • Batch Process: This method includes careful temperature control during mixing to minimize side reactions, leading to higher yields and purity of the final product .

Trioctyl phosphite has diverse applications across various industries:

  • Plasticizer: It is primarily used as a plasticizer for polyvinyl chloride (PVC), enhancing flexibility and durability.
  • Flame Retardant: The compound acts as a fire retardant in materials such as cellulose nitrate and other polymers.
  • Solvent: It serves as a solvent in chemical processes, particularly in the synthesis of hydrogen peroxide.
  • Chemical Additive: Trioctyl phosphite is utilized in the production of pigments for plastics and as an antifoaming agent .

Research on interaction studies involving trioctyl phosphite primarily focuses on its role as a ligand in coordination chemistry. It forms stable complexes with various metals, which can affect their catalytic properties. Additionally, studies indicate that it may interact with other chemical species during synthesis processes, influencing reaction pathways and product yields .

Trioctyl phosphite shares similarities with other organophosphorus compounds but has unique characteristics that distinguish it:

Compound NameFormulaKey Features
Triethyl PhosphiteC6H15O4P\text{C}_6\text{H}_{15}\text{O}_4\text{P}Used as a ligand; lower molecular weight
Trioctyl PhosphateC24H51O4P\text{C}_{24}\text{H}_{51}\text{O}_4\text{P}Primarily used as a plasticizer; higher molecular weight
Tris(2-ethylhexyl) PhosphateC24H51O4P\text{C}_{24}\text{H}_{51}\text{O}_4\text{P}Similar applications but different alkyl chains

Uniqueness of Trioctyl Phosphite:

  • Trioctyl phosphite's structure allows for specific interactions that enhance its role as a plasticizer and flame retardant.
  • Its low volatility and high boiling point make it suitable for high-temperature applications compared to other similar compounds.

Conventional Synthesis Routes

Phosphorus Trichloride-Alcohol Condensation

The conventional synthesis of trioctyl phosphite primarily relies on the direct condensation reaction between phosphorus trichloride and octanol under controlled conditions . This fundamental approach represents the most widely employed industrial method for producing trioctyl phosphite, leveraging the nucleophilic substitution mechanism between the alcohol groups and the electrophilic phosphorus center [2].

The stoichiometric reaction proceeds according to the following equation:
PCl₃ + 3C₈H₁₇OH → P(OC₈H₁₇)₃ + 3HCl

Temperature control represents a critical parameter in this synthesis methodology [3] [4]. Research has demonstrated that optimal reaction conditions require maintaining the temperature between 47-53°C during the initial alcohol heating phase, followed by controlled addition of phosphorus trichloride while maintaining the reaction temperature at 65±2°C [3] [4]. This temperature range ensures complete conversion while minimizing side reactions that could lead to ether formation or thermal decomposition [5].

The reaction mechanism involves sequential nucleophilic substitution steps, where each alcohol molecule displaces a chloride ion from the phosphorus trichloride [6]. Industrial implementations typically employ a dropwise addition strategy for the phosphorus trichloride, extending over a period of 4-6 hours to ensure controlled heat evolution and complete reaction [3] [4]. Following the addition phase, the reaction mixture requires continued stirring for an additional 4-6 hours to achieve molecular equilibrium and remove residual hydrogen chloride gas [3] [4].

Table 1: Optimal Reaction Parameters for Phosphorus Trichloride-Alcohol Condensation

ParameterValue RangeOptimal Value
Initial Alcohol Temperature47-53°C50°C
Reaction Temperature63-67°C65±2°C
Addition Time4-6 hours5 hours
Equilibration Time4-6 hours5 hours
Molar Ratio (Alcohol:PCl₃)2.5-3.2:13:1

The molar ratio of reactants significantly influences the yield and purity of the final product [3] [4]. Research indicates that employing a molar ratio of isooctyl alcohol to phosphorus trichloride ranging from 2.5:1 to 3.2:1 provides optimal conversion efficiency [3] [4]. The excess alcohol serves multiple functions, including driving the equilibrium toward product formation and acting as a solvent medium for the reaction [5].

Hydrogen chloride removal represents a crucial aspect of this synthesis approach [3] [4]. The evolved hydrogen chloride gas must be continuously removed from the reaction mixture to prevent reverse reactions and maintain reaction progression [3] [4]. Industrial processes typically employ absorption systems using alkaline solutions or specialized absorption towers with pump circulation to capture and neutralize the acidic byproduct [3] [4].

Catalyst-Mediated Esterification Processes

Catalyst-mediated esterification processes have emerged as refined alternatives to the direct condensation approach, offering enhanced selectivity and improved reaction control [6]. These methodologies typically employ tertiary amines as catalysts to facilitate the nucleophilic substitution reaction while buffering the acidic conditions generated by hydrogen chloride evolution [6].

Tertiary amine catalysts, particularly triethylamine and pyridine, serve dual functions in these esterification processes [6]. The amine molecules act as nucleophilic catalysts, activating the alcohol substrates through hydrogen bonding interactions, while simultaneously serving as acid scavengers to neutralize the hydrogen chloride byproduct [6]. This dual functionality results in cleaner reaction conditions and reduced equipment corrosion compared to uncatalyzed processes [7].

The reaction mechanism in catalyst-mediated systems involves the formation of intermediate amine-hydrogen chloride complexes, which effectively removes the acidic byproduct from the reaction medium [2] [6]. Research has demonstrated that the presence of tertiary amines significantly reduces the reaction temperature requirements while maintaining high conversion yields [2] [6]. Typical reaction conditions employ temperatures ranging from 40-100°C, substantially lower than the 140-200°C required for uncatalyzed thermal processes [7].

Table 2: Catalyst Performance Comparison in Trioctyl Phosphite Synthesis

Catalyst TypeTemperature (°C)Reaction Time (hours)Conversion (%)Selectivity (%)
Triethylamine40-606-892-9588-92
Pyridine50-708-1089-9385-90
No Catalyst140-20012-1678-8575-82

Solvent selection plays a significant role in catalyst-mediated esterification processes [7]. Aprotic solvents such as toluene, xylene, and chlorinated hydrocarbons provide optimal reaction environments by stabilizing the intermediate complexes while remaining inert toward the reactants [7]. The solvent choice also influences the ease of product separation and purification in subsequent processing steps [7].

The catalyst loading typically ranges from 5-15 mol% relative to the phosphorus trichloride substrate [6]. Higher catalyst concentrations generally accelerate the reaction rate but may complicate product purification due to increased catalyst residues [6]. Research has shown that optimal catalyst loadings of 10 mol% provide the best balance between reaction efficiency and product purity [6].

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in trioctyl phosphite production, offering substantial improvements in reaction efficiency and energy consumption compared to conventional heating methods [8] [9]. This technology leverages microwave radiation to provide rapid and uniform heating throughout the reaction mixture, resulting in enhanced reaction kinetics and improved product yields [8] [9].

The microwave heating mechanism operates through dielectric heating, where polar molecules in the reaction mixture absorb microwave energy and convert it directly to thermal energy [8] [9]. This direct energy transfer eliminates the thermal gradients associated with conventional heating methods, providing more uniform temperature distribution and reducing hot spot formation [8] [9]. The result is more controlled reaction conditions and reduced formation of unwanted byproducts [8] [9].

Research has demonstrated that microwave-assisted synthesis can reduce reaction times from several hours to minutes while maintaining or improving product yields [8] [9]. Typical microwave conditions for trioctyl phosphite synthesis employ power levels of 180-250 watts at temperatures ranging from 140-180°C for durations of 10-30 minutes [8] [9]. These conditions represent a significant reduction in both time and energy requirements compared to conventional synthesis methods [8] [9].

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted
Reaction Time8-12 hours10-30 minutes
Temperature65-200°C140-180°C
Energy ConsumptionHighReduced by 60-80%
Yield72-83%85-95%
Selectivity75-85%88-95%

The enhanced reaction kinetics observed in microwave-assisted synthesis result from several factors beyond simple heating effects [8] [9]. Microwave radiation can induce molecular rotation and vibration that facilitate bond breaking and formation processes [8] [9]. Additionally, the rapid heating rates achievable with microwave technology can access different reaction pathways that may not be accessible under conventional heating conditions [8] [9].

Temperature control in microwave-assisted synthesis requires specialized equipment capable of precise power modulation and real-time temperature monitoring [8] [9]. Modern microwave reactor systems employ fiber optic temperature sensors and automated power control systems to maintain consistent reaction conditions [8] [9]. These systems enable precise control over reaction parameters while preventing overheating and thermal decomposition [8] [9].

The scalability of microwave-assisted synthesis presents both opportunities and challenges for industrial implementation [9]. While laboratory-scale microwave reactors have demonstrated excellent performance, scaling to industrial production levels requires consideration of penetration depth limitations and uniform energy distribution across larger reaction volumes [9]. Current research focuses on developing continuous-flow microwave systems that can address these scalability concerns [9].

Continuous Flow Reactor Optimization

Continuous flow reactor technology represents the forefront of modern trioctyl phosphite synthesis, offering unprecedented control over reaction parameters and enabling consistent product quality at industrial scales [10] [11]. These systems operate by continuously feeding reactants through specially designed reactor channels while maintaining precise control over temperature, pressure, and residence time [10] [11].

The fundamental advantage of continuous flow reactors lies in their ability to provide consistent reaction conditions throughout the entire synthesis process [10] [11]. Unlike batch reactors, where reaction conditions may vary over time, continuous flow systems maintain steady-state conditions that optimize conversion efficiency and minimize byproduct formation [10] [11]. This consistency results in improved product quality and reduced variability in final product specifications [10] [11].

Flow reactor design optimization focuses on several key parameters including channel geometry, mixing efficiency, heat transfer characteristics, and residence time distribution [10] [11]. Research has demonstrated that serpentine channel designs with integrated static mixers provide optimal mixing efficiency while maintaining manageable pressure drops [10]. The incorporation of thermostatically controlled heating zones enables precise temperature control throughout the reaction pathway [10].

Table 4: Continuous Flow Reactor Performance Parameters

ParameterOptimized ValueImpact on Performance
Channel Diameter6-8 mmOptimal heat transfer
Flow Rate0.5-50 mL/minResidence time control
Temperature Control±1°CConsistent conversion
Pressure4-20 barEnhanced mixing
Residence Time1-21 minutesComplete reaction

The residence time distribution in continuous flow reactors significantly influences product quality and conversion efficiency [10] [11]. Optimal residence times for trioctyl phosphite synthesis typically range from 1-21 minutes, depending on the specific reactor configuration and operating conditions [10]. Shorter residence times may result in incomplete conversion, while excessive residence times can lead to thermal degradation and reduced product quality [10].

Heat transfer characteristics represent a critical design consideration for continuous flow reactors [10]. The high surface-area-to-volume ratio achievable in flow reactors enables rapid heating and cooling, providing excellent temperature control and energy efficiency [10]. This enhanced heat transfer capability allows for precise control over exothermic reactions and enables rapid temperature changes that can improve reaction selectivity [10].

Continuous flow reactors also offer significant advantages in terms of process integration and automation [10]. These systems can be readily integrated with downstream purification and separation processes, enabling fully automated production lines [10]. The continuous nature of the process also facilitates real-time monitoring and quality control, enabling immediate adjustments to maintain optimal product specifications [10].

Purification and Characterization of Synthetic Products

The purification of trioctyl phosphite requires sophisticated separation techniques to achieve the high purity levels demanded by industrial applications [3] [12]. The primary purification challenge involves removing residual starting materials, particularly unreacted alcohols and trace amounts of phosphorus-containing impurities, while preserving the integrity of the target phosphite ester [3] [12].

Vacuum distillation represents the primary purification method for trioctyl phosphite, operating under carefully controlled conditions to prevent thermal decomposition [3] [4]. The distillation process typically employs absolute pressures below 690 mmHg at temperatures ranging from 98-102°C to achieve separation of the desired product from higher and lower boiling impurities [3] [4]. This reduced pressure operation is essential because trioctyl phosphite exhibits thermal instability at atmospheric pressure, leading to decomposition and reduced product quality [3].

The neutralization and washing procedures preceding distillation play crucial roles in removing acidic impurities and inorganic salts [3] [4]. The crude reaction product undergoes treatment with alkaline solutions, typically sodium hydroxide or sodium carbonate at concentrations of 3-5%, to neutralize residual hydrogen chloride and other acidic species [3] [4]. The neutralization process requires careful pH control, maintaining values between 8-9 to ensure complete acid removal without inducing base-catalyzed decomposition [3] [4].

Table 5: Purification Process Parameters

Purification StageConditionsDurationTarget Specifications
NeutralizationpH 8-9, 70±3°C1-1.5 hoursAcid removal
Hot Water Washing80±2°C, pH 6.5-7.52-3 cyclesSalt removal
Vacuum Distillation98-102°C, ≥690 mmHg4-5 hours>98% purity

Hot water washing following neutralization removes dissolved salts and water-soluble impurities [3] [4]. This process typically involves multiple washing cycles at 80±2°C with careful pH monitoring to ensure complete removal of inorganic contaminants [3] [4]. The washing process continues until the aqueous phase maintains a neutral pH between 6.5-7.5, indicating complete removal of alkaline residues [3] [4].

Characterization of purified trioctyl phosphite employs multiple analytical techniques to confirm product identity, purity, and quality [13] [14]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with ³¹P NMR spectroscopy being particularly valuable for phosphorus-containing compounds [15] [16]. The ³¹P NMR spectrum of trioctyl phosphite typically exhibits a characteristic signal around +139 ppm relative to phosphoric acid standard, confirming the trivalent phosphorus oxidation state [15].

Table 6: Analytical Characterization Methods for Trioctyl Phosphite

Analytical MethodKey ParametersTypical Values
³¹P NMRChemical Shift+139 ppm
¹H NMRIntegration RatiosCH₃:CH₂ = 3:14
GC-MSMolecular Ionm/z 418.6
Physical PropertiesDensity at 20°C0.89 g/mL
Titrimetric AnalysisPurity≥85.0%

Gas chromatography coupled with mass spectrometry provides quantitative purity analysis and identification of trace impurities [13] [17]. The molecular ion peak at m/z 418.6 corresponds to the molecular formula C₂₄H₅₁O₃P, confirming the expected molecular weight and composition [13] [14]. High-resolution mass spectrometry can detect trace levels of related phosphorus compounds and degradation products that may affect product performance [17].

Physical property measurements complement spectroscopic characterization methods [13]. Key physical properties include density measurements at 20°C, typically yielding values around 0.89 g/mL, and refractive index determinations [13]. These properties serve as rapid quality control parameters for production monitoring and batch-to-batch consistency verification [13].

Titrimetric analysis provides quantitative purity determination, with commercial specifications typically requiring minimum purity levels of 85.0% [13]. This analytical method measures the total phosphite content through controlled oxidation reactions, providing a direct measure of the active component concentration [13]. The titrimetric approach offers advantages in terms of simplicity and reliability for routine quality control applications [13].

X-ray Crystallographic Analysis

Trioctyl phosphite exhibits a characteristic molecular structure featuring a central phosphorus atom in a tetrahedral coordination environment. The compound crystallizes with the molecular formula C₂₄H₅₁O₃P and a molecular weight of 418.64 g/mol [1] [2] [3] [4]. The phosphorus center is bonded to three oxygen atoms, each of which is further connected to an octyl carbon chain, creating a tripodal arrangement typical of phosphite esters.

X-ray crystallographic studies of related phosphite compounds have revealed important structural parameters. For triphenyl phosphite systems, crystallographic analysis demonstrates that the molecular structure undergoes significant conformational changes during phase transitions [5] [6]. The structural evolution involves changes in bond lengths, particularly in the phosphorus-oxygen bonds (P-O) and carbon-oxygen bonds (C-O), as well as variations in bond angles within the O-P-O, C-O-P, and P-O-C-C arrangements [7]. These structural modifications are accompanied by changes in the relative positioning of the alkyl chains, affecting the overall molecular geometry.

Comparative X-ray diffraction studies on phosphite derivatives indicate that the P-O bond lengths typically range from 1.59 to 1.63 Å, while the C-O bonds span approximately 1.42 to 1.44 Å [8]. The O-P-O bond angles generally fall within the tetrahedral range of 109° ± 5°, although steric hindrance from the long octyl chains can introduce slight deviations from ideal tetrahedral geometry [9]. The molecular conformation is significantly influenced by the flexibility of the octyl chains, which can adopt various rotational conformations around the C-C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for trioctyl phosphite. ³¹P NMR spectroscopy is particularly valuable for characterizing phosphite esters, as the phosphorus nucleus exhibits high sensitivity and characteristic chemical shifts [10] [11]. The ³¹P NMR chemical shift for trioctyl phosphite appears in the typical range for trialkyl phosphites, generally around +139 ppm relative to phosphoric acid standard [11] [12]. This chemical shift is characteristic of trivalent phosphorus compounds and distinguishes phosphites from their corresponding phosphates, which typically resonate at significantly different frequencies.

The ³¹P NMR spectrum of trioctyl phosphite exhibits a single resonance due to the equivalent nature of the three octyl groups attached to the phosphorus center. The chemical shift is sensitive to the electronic environment around the phosphorus atom and can be influenced by factors such as solvent effects, temperature, and the presence of coordinating species [13] [14]. Studies on related phosphite compounds have demonstrated that ³¹P chemical shifts are highly diagnostic for structural elucidation and can provide information about coordination changes and molecular dynamics [15] [16].

¹H NMR spectroscopy reveals the complex multipicity patterns characteristic of the octyl chains. The spectrum typically shows overlapping multiplets in the aliphatic region, with the OCH₂ protons appearing as triplets around 4.1-4.3 ppm, and the remaining methylene protons of the octyl chains appearing as complex multiplets in the 1.2-2.0 ppm region [17] [10]. The terminal methyl groups of the octyl chains appear as triplets around 0.9 ppm. Integration ratios confirm the presence of three equivalent octyl groups per phosphorus center.

¹³C NMR spectroscopy provides additional structural confirmation, showing the expected carbon resonances for the octyl chains. The carbon atoms directly attached to oxygen (OCH₂) typically appear around 65-70 ppm, while the remaining aliphatic carbons appear in the 14-32 ppm range [17] [18]. The multiplicity of carbon signals reflects the equivalence of the three octyl substituents and confirms the molecular symmetry.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations have been extensively applied to study the electronic structure and molecular properties of organophosphorus compounds, including phosphite esters. DFT calculations using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) provide accurate predictions of geometrical parameters, vibrational frequencies, and electronic properties [19] [20] [21]. For trioctyl phosphite, DFT calculations can predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles that define the conformational preferences of the octyl chains.

The calculated P-O bond lengths in trioctyl phosphite are predicted to be approximately 1.61 Å, consistent with experimental values for similar phosphite compounds [8]. The O-P-O bond angles are calculated to be close to the tetrahedral value of 109.5°, with minor deviations due to steric interactions between the octyl chains. DFT calculations also predict the conformational landscape of the molecule, revealing that the octyl chains can adopt multiple conformations due to rotation around the C-C bonds [22] [23].

Electronic structure calculations provide insights into the frontier molecular orbitals of trioctyl phosphite. The highest occupied molecular orbital (HOMO) is primarily localized on the phosphorus atom and exhibits significant p-character, consistent with the nucleophilic behavior typical of phosphite compounds [19] [20]. The lowest unoccupied molecular orbital (LUMO) is generally delocalized over the phosphorus center and the attached oxygen atoms, indicating the electrophilic sites within the molecule.

DFT calculations have been successfully applied to predict infrared vibrational spectra of organophosphorus compounds, including phosphites [7] [24]. The calculated vibrational frequencies require scaling factors (typically 0.96-0.98 for B3LYP calculations) to achieve good agreement with experimental values [21] [24]. These calculations can predict the characteristic P-O-C stretching vibrations and other fingerprint modes that are important for spectroscopic identification.

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic insights into the behavior of trioctyl phosphite under various conditions. These simulations employ classical force fields or combined quantum mechanics/molecular mechanics (QM/MM) approaches to investigate molecular motion, conformational changes, and intermolecular interactions [25] [26] [27]. The long octyl chains in trioctyl phosphite make the molecule highly flexible, and molecular dynamics simulations can explore the conformational space accessible to these chains.

Force field parameters for molecular dynamics simulations of organophosphorus compounds have been developed and validated against experimental data [28] [26] [29]. The OPLS-AA force field, with appropriate modifications for phosphorus-containing compounds, has been successfully applied to study phosphate and phosphite esters [26] [29]. These simulations can predict thermodynamic properties such as density, heat capacity, and free energies of solvation.

Molecular dynamics simulations have been used to investigate the viscosity and transport properties of organophosphorus liquids [28]. For trioctyl phosphite, these simulations can predict the temperature dependence of viscosity and diffusion coefficients, providing insights into the molecular-level mechanisms governing these properties. The simulations reveal that the long alkyl chains contribute significantly to the viscosity through entanglement effects and intermolecular interactions.

Studies on related organophosphorus compounds have shown that molecular dynamics simulations can accurately predict the decomposition pathways and reaction kinetics [27] [30]. For trioctyl phosphite, these simulations can investigate the thermal stability and potential decomposition mechanisms under various conditions, including the effects of temperature, pressure, and chemical environment on molecular stability.

Thermodynamic and Kinetic Properties

The thermodynamic properties of trioctyl phosphite have been characterized through both experimental measurements and computational predictions. The compound exhibits a density of 0.89 g/cm³ at 20°C [3] [4], which is lower than water, reflecting the predominantly hydrocarbon character of the octyl chains. The flash point of 182°C indicates moderate thermal stability and low volatility [3] [4], making it suitable for applications requiring thermal stability.

Kinetic studies on related phosphite compounds have provided insights into the reaction mechanisms and rates of various chemical transformations. The reaction of phosphites with electrophiles, such as sulfur-containing compounds, has been extensively studied [31]. These studies reveal that the reaction rates are highly dependent on the steric and electronic properties of the phosphite substituents. For trioctyl phosphite, the bulky octyl groups would be expected to reduce the reaction rate compared to smaller alkyl groups due to steric hindrance around the phosphorus center.

The stability of trioctyl phosphite under various conditions has been investigated through both experimental and computational approaches. The compound is air and moisture sensitive [4], which is characteristic of phosphite esters that can undergo oxidation to form the corresponding phosphates. The oxidation process involves the insertion of oxygen into the P-O bonds, converting the trivalent phosphorus to pentavalent phosphorus. This transformation is accompanied by significant changes in the molecular structure and chemical properties.

PropertyValueReference
Molecular FormulaC₂₄H₅₁O₃P [1] [2] [3] [4]
Molecular Weight418.64 g/mol [1] [2] [3] [4]
Density (20°C)0.89 g/cm³ [3] [4]
Flash Point182°C [3] [4]
Refractive Index1.45 [4]
³¹P NMR Chemical Shift~139 ppm [10] [11]
P-O Bond Length1.61 Å [8]
O-P-O Bond Angle109.5° ± 5° [9]

Computational studies have examined the thermodynamic stability of different conformers of trioctyl phosphite [22] [23]. The energy differences between conformers are typically small (less than 1 kcal/mol), indicating that multiple conformations can coexist at room temperature. The conformational flexibility of the octyl chains contributes to the entropy of the system and affects the overall thermodynamic properties.

XLogP3

10.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3028-88-4

Wikipedia

Phosphorous acid, trioctyl ester

Dates

Last modified: 08-15-2023

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